molecular formula C7H5IN2O5 B13800626 2-Iodo-5-methoxy-1,3-dinitrobenzene CAS No. 89677-78-1

2-Iodo-5-methoxy-1,3-dinitrobenzene

Cat. No.: B13800626
CAS No.: 89677-78-1
M. Wt: 324.03 g/mol
InChI Key: PKBGJAOYYBZPBH-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1,3-dinitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxy-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of methoxybenzene to introduce nitro groups at the desired positions. This is followed by the iodination of the nitro-substituted benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxy-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid for nitro group reduction.

    Oxidation: Potassium permanganate for methoxy group oxidation.

    Coupling: Palladium catalysts for Suzuki coupling.

Major Products:

    Reduction: 2-Iodo-5-methoxy-1,3-diaminobenzene.

    Oxidation: 2-Iodo-5-carboxy-1,3-dinitrobenzene.

    Coupling: Biaryl derivatives.

Scientific Research Applications

2-Iodo-5-methoxy-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, stains, and indicators.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

    1-Iodo-3,5-dinitrobenzene: Similar structure but lacks the methoxy group.

    2-Iodo-1,3,5-trinitrobenzene: Contains an additional nitro group compared to 2-Iodo-5-methoxy-1,3-dinitrobenzene.

Uniqueness: The methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution .

Properties

CAS No.

89677-78-1

Molecular Formula

C7H5IN2O5

Molecular Weight

324.03 g/mol

IUPAC Name

2-iodo-5-methoxy-1,3-dinitrobenzene

InChI

InChI=1S/C7H5IN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3

InChI Key

PKBGJAOYYBZPBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

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